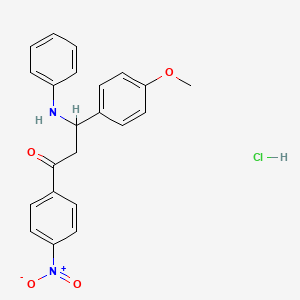![molecular formula C15H20N2O3 B4086533 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4086533.png)
2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid
説明
2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as JNJ-47965567, is a novel compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to improve cognitive function and reduce neuroinflammation.
作用機序
2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid exerts its therapeutic effects by inhibiting the activity of a specific enzyme called histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. By inhibiting the activity of HDAC6, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in various disease models, making it a potential candidate for further clinical development. Another advantage is that it has a well-defined mechanism of action, which makes it easier to study its effects on cellular processes. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid research. One direction is to further investigate its therapeutic potential in various disease models, including cancer, inflammation, and neurological disorders. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, exploring the potential of 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid as a combination therapy with other drugs could be a promising avenue for future research. Finally, studying the effects of 2-({[2-(4-pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid on epigenetic regulation could provide new insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-(2-pyridin-4-ylethylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(12-3-1-2-4-13(12)15(19)20)17-10-7-11-5-8-16-9-6-11/h5-6,8-9,12-13H,1-4,7,10H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFXMTJZLYNCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCC2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[2-(4-Pyridinyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-triethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4086450.png)
![N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]malonamide](/img/structure/B4086457.png)
![N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086470.png)
![5-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4086477.png)
![1-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4086478.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4086482.png)

![N-methyl-N-(2-phenylethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4086488.png)




![N,N-diethyl-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide hydrochloride](/img/structure/B4086532.png)
![methyl N-[(cyclohexylamino)carbonyl]valinate](/img/structure/B4086544.png)